IRAK-1/4 inhibitor
Description
The Role of IRAK Family Kinases in Innate Immunity and Inflammation
The IRAK family consists of four members: IRAK1, IRAK2, IRAK3 (also known as IRAK-M), and IRAK4 oncotarget.comfrontiersin.org. These serine/threonine kinases are essential for transducing signals downstream of most TLRs and IL-1Rs, ultimately leading to the activation of transcription factors and the production of pro-inflammatory molecules frontiersin.orgwikipedia.org.
TLRs and IL-1Rs recognize specific molecular patterns associated with pathogens (PAMPs) or host-derived danger signals (DAMPs) frontiersin.orgoncotarget.com. Upon ligand binding, these receptors undergo conformational changes that lead to the recruitment of adaptor proteins to their intracellular Toll/IL-1R (TIR) domains oncotarget.comnih.gov. The primary adaptor protein for most TLRs (except TLR3) and all IL-1Rs is MyD88 (myeloid differentiation primary-response protein 88) frontiersin.orgnih.gov. MyD88 recruitment initiates the assembly of a multi-protein complex known as the myddosome, which serves as a critical platform for downstream signaling frontiersin.orgmdpi.com.
The myddosome complex typically includes MyD88 and members of the IRAK family, particularly IRAK4 and IRAK1 frontiersin.orgresearchgate.net. This assembly facilitates the interaction and activation of IRAK kinases, propagating the signal further into the cell frontiersin.orgresearchgate.net.
IRAK1 is a key mediator in both TLR- and IL-1R-mediated signaling pathways, playing a significant role in initiating the innate immune response nih.govimrpress.com. Within the myddosome, IRAK4 phosphorylates IRAK1, leading to IRAK1 activation and hyperphosphorylation oncotarget.comresearchgate.net. Hyperphosphorylated IRAK1 then dissociates from the myddosome and interacts with the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) oncotarget.comresearchgate.net. This interaction triggers downstream signaling cascades, including the activation of NF-κB and MAPK pathways, which are crucial for the transcription of genes encoding pro-inflammatory cytokines and chemokines oncotarget.commdpi.comresearchgate.net. IRAK1 is required for pro-inflammatory cytokine production downstream of TLR and IL-1R signaling pathways and is responsible for IL-1-induced upregulation of NF-κB wikipedia.org.
IRAK4 is considered a critical upstream kinase in the MyD88-dependent signaling pathway nih.govCurrent time information in الفلوجة, IQ.wikipedia.org. It is recruited to the receptor complex via interaction with MyD88 oncotarget.com. IRAK4's kinase activity is essential for phosphorylating and activating IRAK1 and IRAK2 within the myddosome nih.govaai.org. This phosphorylation event is a crucial step for the subsequent dissociation of activated IRAK1 and its interaction with TRAF6, thereby enabling downstream signal transduction oncotarget.comaai.org. Patients with IRAK4 deficiencies exhibit severe defects in responses to most TLR and IL-1 family agonists, highlighting the central role of IRAK4 in these pathways wikipedia.orgaai.org.
Dysregulation of IRAK signaling has been implicated in the pathogenesis of various diseases, including inflammatory disorders, autoimmune diseases, and cancer wikipedia.orgoncotarget.commdpi.com. Aberrant activation of TLR/IL-1R pathways, often involving the overactivity of IRAK kinases, can lead to chronic inflammation and contribute to disease initiation and progression frontiersin.orgmdpi.comresearchgate.net. For instance, dysregulated IRAK signaling has been associated with inflammatory bowel disease, rheumatoid arthritis, cardiovascular diseases, and certain malignancies oncotarget.comfrontiersin.orgnih.govimrpress.com. Mutations in MyD88, which lead to constitutive myddosome assembly and IRAK4 activation, are found in certain lymphomas and contribute to inflammation and growth independent of IL-1 signaling wikipedia.org.
Rationale for Dual IRAK1/4 Inhibition as a Therapeutic Strategy
Given the central roles of both IRAK1 and IRAK4 in mediating pro-inflammatory signaling downstream of TLRs and IL-1Rs, simultaneously inhibiting both kinases presents a compelling therapeutic strategy for diseases driven by these pathways frontiersin.orgCurrent time information in الفلوجة, IQ.ashpublications.org. Targeting both IRAK1 and IRAK4 aims to achieve a more complete blockade of the inflammatory cascade compared to inhibiting either kinase alone ashpublications.org.
Dual IRAK1/4 inhibition can potentially overcome functional redundancy or compensatory mechanisms that might limit the effectiveness of targeting only one IRAK family member ashpublications.org. Research suggests that in some contexts, IRAK1 and IRAK4 may have complementary or compensatory roles, particularly in malignant hematopoietic cells, where dependencies might occur via noncanonical MyD88-independent pathways ashpublications.org.
IRAK-1-4 Inhibitor I is an example of a compound designed to inhibit both IRAK4 and IRAK1. It has demonstrated inhibitory activity with IC₅₀ values of 0.2 μM for IRAK4 and 0.3 μM for IRAK1 tocris.com.
While selective IRAK4 inhibition has shown promise in certain preclinical models and clinical trials for conditions like autoimmune diseases and certain cancers, limitations exist nih.govresearchgate.netfrontiersin.org. Some studies suggest that inhibiting only IRAK4 may not be sufficient to completely suppress downstream signaling or achieve robust therapeutic efficacy in all contexts aai.orgacs.org.
Evidence indicates that IRAK1 can still contribute to inflammatory signaling even when IRAK4 is inhibited, potentially through alternative activation mechanisms or its scaffolding function within the myddosome wikipedia.orgaai.org. Furthermore, the scaffolding function of IRAK4, independent of its kinase activity, may also contribute to signaling, which would not be addressed by kinase-selective inhibitors alone nih.govacs.org. This has led to the exploration of strategies targeting both the kinase activity and scaffolding function, such as with IRAK4 degraders, or the simultaneous inhibition of IRAK1 and IRAK4 to achieve a more comprehensive blockade ashpublications.orgacs.org.
Evidence for Functional Complementation and Compensatory Signaling by IRAK1 in IRAK4 Inhibitor Resistance
Interleukin-1 Receptor-Associated Kinases (IRAKs) are crucial components of innate immunity, primarily functioning downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). opnme.comnih.gov While IRAK4 has been a primary focus for therapeutic inhibition, particularly in hematologic malignancies like Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), clinical responses to selective IRAK4 inhibitors have been modest. ashpublications.orgashpublications.orgnih.gov Research has revealed that functional complementation and compensatory signaling by IRAK1 contribute significantly to this observed resistance to IRAK4-selective inhibitors. ashpublications.orgashpublications.orgnih.govresearchgate.net
Studies in MDS/AML cell lines and patient samples have demonstrated that inhibiting or deleting IRAK4 leads to incomplete suppression of leukemic stem and progenitor cells (LSPCs) and a corresponding activation of innate immune pathways. ashpublications.org This is accompanied by the overexpression and activation of IRAK1, a paralog of IRAK4. ashpublications.orgresearchgate.net This compensatory activation of IRAK1 mitigates the efficacy of IRAK4 inhibitors. ashpublications.org Genetic studies have shown that the concomitant suppression of IRAK1, alongside IRAK4 inhibition, results in a significant reduction of LSPC function. ashpublications.orgnih.gov Co-deletion of IRAK1 and IRAK4 has also been shown to reduce leukemic engraftment and extend survival in AML xenograft models. ashpublications.org
While canonical IRAK signaling involves the recruitment of MyD88 and IRAK4 to activated receptors, followed by the recruitment and activation of IRAK1, findings suggest that complementary and compensatory IRAK1 and IRAK4 dependencies in MDS/AML can occur via non-canonical MyD88-independent pathways. ashpublications.orgashpublications.orgnih.govresearchgate.net This highlights the complexity of immune signaling in these malignancies and the mechanisms of resistance to targeted therapies. ashpublications.orgashpublications.org
Advantages of Pan-IRAK Inhibition for Comprehensive Immune Modulation
Given the functional complementation and compensatory roles of IRAK1 in the context of IRAK4 inhibition, targeting both kinases simultaneously through pan-IRAK inhibition presents potential advantages for comprehensive immune modulation. ashpublications.orgresearchgate.netrigel.comsigmaaldrich.com Dual inhibition of IRAK1 and IRAK4 has been shown to provide more complete suppression of inflammatory cytokines compared to IRAK4-selective inhibition. rigel.com
In preclinical studies, dual IRAK1/4 inhibitors have demonstrated greater efficacy in suppressing LSPC function and inducing differentiation in MDS/AML cell lines and patient samples compared to selective IRAK4 inhibitors. ashpublications.orgashpublications.orgnih.govresearchgate.net This suggests that targeting both IRAK1 and IRAK4 is required to fully suppress malignant cell function in certain contexts. ashpublications.orgashpublications.org
Beyond hematologic malignancies, IRAK1 and IRAK4 play critical roles in mediating inflammatory responses in various conditions. acs.org Inhibition of these kinases is considered a promising strategy to reduce inflammatory disorders. acs.org Dual IRAK1/4 inhibitors may offer maximized pharmacological efficacy by targeting two key nodes in inflammatory signaling pathways. acs.org
Emergence of IRAK-1-4 Inhibitor I in Preclinical and Clinical Development
IRAK-1-4 Inhibitor I is a chemical compound that has emerged in preclinical and, potentially, early clinical development as a dual inhibitor of IRAK1 and IRAK4. sigmaaldrich.comtocris.commdpi.comresearchgate.netmdpi.com It is described as a novel benzimidazole (B57391) derivative. sigmaaldrich.commdpi.com
Preclinical studies have characterized IRAK-1-4 Inhibitor I as a potent inhibitor of both IRAK4 and IRAK1. sigmaaldrich.comtocris.commdpi.commedchemexpress.com Reported IC50 values for IRAK-1-4 Inhibitor I are in the nanomolar range for both kinases, specifically 0.2 μM for IRAK4 and 0.3 μM for IRAK1, or 200 nM for IRAK4 and 300 nM for IRAK1 depending on the source. sigmaaldrich.comtocris.commdpi.commedchemexpress.com This dual inhibitory profile distinguishes it from selective inhibitors targeting only one IRAK kinase. acs.orgmdpi.com
The compound has been utilized in research studies to investigate the biological functions of IRAK1 and IRAK4, particularly in the context of dual inhibition. mdpi.com For instance, IRAK1/4 Inhibitor I has been used in studies exploring its antiproliferative effects, such as in T cell acute lymphoblastic leukemia cells. researchgate.netoncotarget.com
While specific clinical trial data solely focused on "IRAK-1-4 Inhibitor I" by this exact name is limited in the provided search results, the concept of dual IRAK1/4 inhibition has advanced into clinical development with other compounds. For example, Rigel Pharmaceuticals' investigational candidate R289 (which is converted to the active drug R835) is an oral, potent, and selective inhibitor of IRAK1/4 and has completed Phase 1 clinical studies and is being evaluated in a Phase 1b trial for lower-risk MDS. rigel.comascopubs.org Another dual IRAK1/4 inhibitor, KME-2780, has shown promise in preclinical studies for MDS/AML and is considered to warrant further clinical investigation. ashpublications.orgnih.govresearchgate.net KME-0584, another dual IRAK1/IRAK4 inhibitor from Kurome Therapeutics, is also set to enter clinical trials for relapsed AML and high-risk MDS patients. medpath.com The emergence of these dual inhibitors, including the use of compounds like IRAK-1-4 Inhibitor I in preclinical research, underscores the growing interest in targeting both IRAK1 and IRAK4 for therapeutic benefit. ashpublications.orgnih.govresearchgate.netrigel.commdpi.comascopubs.orgmedpath.comrigel.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-19(15-4-3-5-16(14-15)25(27)28)22-20-21-17-6-1-2-7-18(17)24(20)9-8-23-10-12-29-13-11-23/h1-7,14H,8-13H2,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFYQHZJIIHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475143 | |
| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
509093-47-4 | |
| Record name | N-[1-(2-Morpholin-4-ylethyl)benzimidazol-2-yl]-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Irak-1/4 inhibitor I | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms of Irak 1 4 Inhibitor I Action
Enzymatic Inhibition Profile of IRAK-1-4 Inhibitor I
The efficacy of IRAK-1-4 Inhibitor I is rooted in its direct interaction with the enzymatic activity of its target kinases, demonstrating both potent inhibition of IRAK1 and IRAK4 and a high degree of selectivity against other kinases.
Specificity and Potency Against IRAK1 and IRAK4 Kinase Activity
IRAK-1-4 Inhibitor I exhibits potent inhibitory activity against both IRAK1 and IRAK4. Biochemical assays have determined the half-maximal inhibitory concentration (IC50) values of this compound to be approximately 0.3 µM for IRAK1 and 0.2 µM for IRAK4. selleckchem.comtocris.commedchemexpress.comrndsystems.comcaymanchem.com This dual inhibitory action is significant because both kinases play crucial, albeit distinct, roles in the same signaling pathway. IRAK4 is positioned upstream and is responsible for the initial phosphorylation and activation of IRAK1. oncotarget.com By inhibiting both, the compound effectively shuts down two key steps in the signal transduction cascade.
| Target Kinase | IC50 (µM) | Reference |
|---|---|---|
| IRAK1 | 0.3 | selleckchem.comtocris.commedchemexpress.comrndsystems.comcaymanchem.com |
| IRAK4 | 0.2 | selleckchem.comtocris.commedchemexpress.comrndsystems.comcaymanchem.com |
Selectivity Profile Against Other Kinases
A key feature of IRAK-1-4 Inhibitor I is its high selectivity for IRAK1 and IRAK4 over other kinases. In a broad panel screening of 27 other kinases, the inhibitor displayed IC50 values greater than 10 µM. selleckchem.commedchemexpress.comcaymanchem.com This indicates a low potential for off-target effects, which is a desirable characteristic for a therapeutic agent. The selectivity for IRAKs over other kinases, including those with closely related structures, underscores the specific nature of its inhibitory action.
Impact on Downstream Signaling Pathways
The inhibition of IRAK1 and IRAK4 by IRAK-1-4 Inhibitor I has profound effects on the downstream signaling pathways that are normally activated by TLR and IL-1R engagement. These pathways are central to the production of inflammatory mediators.
Modulation of MyD88-Dependent Signaling
The primary signaling pathway engaged by most TLRs and all IL-1Rs is the MyD88-dependent pathway. oncotarget.com Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a cascade of events that leads to the activation of downstream transcription factors. oncotarget.com IRAK-1-4 Inhibitor I, by blocking the kinase activity of both IRAK1 and IRAK4, effectively halts the propagation of this signal. This disruption of the Myddosome complex, which consists of MyD88, IRAK4, and IRAK1, is a central mechanism of the inhibitor's action. oncotarget.com
Inhibition of NF-κB Pathway Activation
One of the most critical downstream consequences of IRAK activation is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). oncotarget.com The IRAK-initiated signaling cascade leads to the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of a wide array of pro-inflammatory genes. nih.gov Research has demonstrated that IRAK-1-4 Inhibitor I effectively suppresses the activation of the NF-κB pathway. selleckchem.comtocris.commedchemexpress.comrndsystems.comcaymanchem.comresearchgate.netresearchgate.net By inhibiting IRAK1 and IRAK4, the inhibitor prevents the downstream phosphorylation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. nih.gov
Effects on IRF7-Mediated Interferon Induction
Interleukin-1 receptor-associated kinase 1 (IRAK-1) plays a critical role in the induction of type I interferons (IFNs), a key component of the innate immune response to viral infections. This process is significantly mediated by the transcription factor Interferon Regulatory Factor 7 (IRF7). The activation of certain Toll-like receptors (TLRs), such as TLR7 and TLR9, by viral single-stranded RNA or unmethylated CpG DNA, respectively, triggers a signaling cascade that is dependent on IRAK-1. researchgate.netnih.govoncotarget.com
Upon TLR activation, IRAK-1 is recruited to the Myddosome signaling complex, where it becomes phosphorylated and activated. nih.govoncotarget.com Activated IRAK-1, in turn, is essential for the subsequent activation of IRF7. researchgate.netnih.govoncotarget.com The kinase activity of IRAK-1 is required for the phosphorylation of IRF7, which leads to its dimerization and translocation into the nucleus. frontiersin.org Once in the nucleus, IRF7 binds to the promoter regions of type I IFN genes, initiating their transcription. frontiersin.org
IRAK-1-4 Inhibitor I, by inhibiting the kinase activity of both IRAK-1 and IRAK-4, can disrupt this signaling pathway. medchemexpress.commedchemexpress.comsigmaaldrich.comrndsystems.comselleckchem.com By preventing the phosphorylation and activation of IRAK-1, the inhibitor effectively blocks the downstream activation of IRF7. nih.gov Consequently, the production of type I interferons in response to TLR7 and TLR9 stimulation is attenuated. This mechanism highlights the potential of IRAK-1-4 Inhibitor I in modulating the innate immune response to viral pathogens. nih.govoncotarget.com
Interactions with Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by inducing inflammation in response to a wide range of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Recent research has identified IRAK-1 as a key regulator of NLRP3 inflammasome activation. frontiersin.orgpnas.orgnih.gov
Studies have demonstrated that IRAK-1 can directly link TLR signaling to the rapid activation of the NLRP3 inflammasome, in a manner that can bypass the traditional two-signal requirement for inflammasome activation. pnas.org The kinase activity of both IRAK-1 and its upstream kinase, IRAK-4, is essential for this rapid post-translational activation of the NLRP3 inflammasome. pnas.orgnih.gov IRAK-1 has been shown to physically associate with components of the inflammasome, such as ASC, facilitating its assembly and subsequent activation of caspase-1. pnas.org
IRAK-1-4 Inhibitor I, by targeting the kinase function of both IRAK-1 and IRAK-4, can therefore regulate NLRP3 inflammasome activity. medchemexpress.commedchemexpress.comsigmaaldrich.comrndsystems.comselleckchem.com Inhibition of IRAK-1/4 kinase activity has been shown to prevent the downstream signaling events that lead to NLRP3 inflammasome assembly and activation. ascopubs.orgnih.gov This inhibitory action can lead to a reduction in the production and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed and activated by caspase-1. nih.govacs.org The regulation of the NLRP3 inflammasome by IRAK-1-4 Inhibitor I underscores its potential as a modulator of inflammatory responses.
Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activation of caspases, particularly caspase-1, which is activated by inflammasomes. ascopubs.orgnih.gov This form of cell death is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory intracellular contents, including cytokines like IL-1β and IL-18. nih.gov
Given that IRAK-1 is a critical regulator of the NLRP3 inflammasome, which is a key initiator of pyroptosis, the inhibition of IRAK-1 can significantly impact this cell death pathway. pnas.orgascopubs.orgnih.gov The acute, IRAK-1-dependent activation of the NLRP3 inflammasome is crucial for triggering pyroptosis. pnas.org By preventing the activation of the NLRP3 inflammasome and the subsequent cleavage and activation of caspase-1, inhibition of IRAK-1 can suppress pyroptotic cell death. nih.gov
IRAK-1-4 Inhibitor I, through its inhibition of IRAK-1 and IRAK-4, is implicated in the modulation of pyroptosis. ascopubs.orgnih.gov By blocking the signaling cascade that leads to NLRP3 inflammasome activation, the inhibitor can prevent the downstream events that culminate in pyroptosis. ascopubs.orgnih.gov This includes the suppression of GSDMD-mediated pyroptosis, a key step in this inflammatory cell death pathway. nih.gov The ability of IRAK-1-4 Inhibitor I to impact pyroptosis highlights its role in controlling inflammatory processes at a cellular level.
Molecular Binding and Structural Insights
While a specific X-ray co-crystal structure of IRAK-1-4 Inhibitor I in complex with either IRAK-1 or IRAK-4 is not publicly available in the Protein Data Bank (PDB), structural studies of other inhibitors in complex with these kinases provide valuable insights into the potential binding mode of IRAK-1-4 Inhibitor I. researchgate.netnih.govrcsb.orgsemanticscholar.orgosti.gov The kinase domains of IRAK-1 and IRAK-4 share a high degree of sequence identity, particularly in the ATP-binding pocket where inhibitors typically bind. nih.govoncotarget.com
Crystal structures of IRAK-4 in complex with various inhibitors have been determined, revealing a canonical kinase fold with a characteristic tyrosine "gatekeeper" residue (Tyr262 in IRAK-4). nih.govnih.gov This gatekeeper residue is conserved in IRAK-1 and plays a crucial role in inhibitor binding and selectivity. nih.govnih.gov The crystal structure of the human IRAK-1 kinase domain has also been solved in complex with a small molecule inhibitor, providing a template for understanding the binding of inhibitors like IRAK-1-4 Inhibitor I. nih.govsemanticscholar.org These structures show that inhibitors typically bind in the ATP-binding pocket, forming hydrogen bonds with the hinge region of the kinase. researchgate.netnih.gov
Molecular docking studies have been performed to predict the binding mode of IRAK-1-4 Inhibitor I within the catalytic site of IRAK-1. nih.govacs.org These computational models suggest that the inhibitor binds within the ATP-binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.govacs.org
Key interactions predicted from these docking studies include:
Hydrogen Bonding: The inhibitor is proposed to form hydrogen bonds with key residues in the hinge region of IRAK-1, which is a common feature for kinase inhibitors. nih.govacs.org
Hydrophobic Interactions: The benzimidazole (B57391) and nitrobenzoyl moieties of the inhibitor are predicted to engage in hydrophobic interactions with nonpolar residues within the ATP-binding pocket. nih.govacs.org
π-Stacking: The aromatic rings of the inhibitor may also participate in π-stacking interactions with aromatic residues in the binding site. nih.govacs.org
While these are predictions from computational models, they are based on the known structural features of the IRAK-1 kinase domain and provide a plausible hypothesis for the binding mechanism of IRAK-1-4 Inhibitor I. nih.govacs.org The high sequence homology between the ATP binding pockets of IRAK-1 and IRAK-4 suggests a similar binding mode for the inhibitor in IRAK-4. nih.govoncotarget.com Subtle differences in the residues lining the binding pockets of IRAK-1 and IRAK-4 may account for the slight difference in the inhibitor's potency against the two kinases. nih.gov
Data Tables
| Parameter | Value | Reference |
| IRAK-1 IC50 | 0.3 µM | medchemexpress.commedchemexpress.comselleckchem.com |
| IRAK-4 IC50 | 0.2 µM | medchemexpress.commedchemexpress.comselleckchem.com |
Table 1: Inhibitory Activity of IRAK-1-4 Inhibitor I
| Kinase | Key Residues in Binding | Type of Interaction | Reference |
| IRAK-1 | Hinge Region Residues | Hydrogen Bonding | nih.govacs.org |
| Nonpolar Pocket Residues | Hydrophobic Interactions | nih.govacs.org | |
| Aromatic Pocket Residues | π-Stacking | nih.govacs.org |
Table 2: Predicted Key Binding Interactions of IRAK-1-4 Inhibitor I with IRAK-1
Preclinical Efficacy Studies of Irak 1 4 Inhibitor I
In Vitro Studies
Suppression of Proinflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α, IL-10)
IRAK-1-4 Inhibitor I has demonstrated the ability to suppress the production of several key proinflammatory cytokines downstream of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. oncotarget.comnih.gov The activation of these pathways leads to a cascade involving IRAK-1 and IRAK-4, culminating in the activation of transcription factors like NF-κB, which drives the expression of inflammatory genes. oncotarget.comresearchgate.net
In studies involving breast cancer cell lines (BT-20, BT-549, and MB-468), treatment with IRAK-1-4 Inhibitor I, both alone and in combination with chemotherapy agents, led to a reduction in the expression of IL-1β, IL-6, TNF-α, and IFN-γ. The inhibitor was also found to eliminate lipopolysaccharide (LPS)-induced increases in IL-8. medchemexpress.com This broad suppression of cytokines highlights the inhibitor's role in modulating the inflammatory tumor microenvironment. oncotarget.comnih.govbiointerfaceresearch.com
Table 1: Effect of IRAK-1-4 Inhibitor I on Cytokine Expression in Breast Cancer Cell Lines
| Cell Line | Treatment | Target Cytokine | Outcome |
|---|---|---|---|
| BT-549 | IRAK-1-4 Inhibitor I | IL-1β | Suppressed Expression |
| MB-468 | IRAK-1-4 Inhibitor I | IL-6 | Minimal Effect |
| BT-20, BT-549, MB-468 | IRAK-1-4 Inhibitor I + Topotecan (B1662842) | IL-1β, IL-6, TNF-α, IFN-γ | Reduced Expression |
| BT-20, BT-549, MB-468 | IRAK-1-4 Inhibitor I + Methotrexate (B535133) | IL-1β, IL-6, TNF-α, IFN-γ | Reduced Expression |
Attenuation of Endothelial Activation and Monocyte Adhesion
Inflammation-associated endothelial dysfunction is a critical early step in the development of atherosclerosis. nih.govpreprints.org Studies have shown that dual inhibition of IRAK-1 and IRAK-4 can effectively prevent endothelial inflammation. nih.gov In vitro experiments using human umbilical vein endothelial cells (HUVECs) demonstrated that IRAK-1-4 Inhibitor I reduced endothelial activation induced by LPS. nih.govresearchgate.net This was evidenced by a significant decrease in the adhesion of monocytes to the endothelial cell layer, a key process in the formation of atherosclerotic plaques. nih.govpreprints.orgresearchgate.net Mechanistically, this effect is linked to the inhibitor's ability to ameliorate the transcriptional activity of NF-κB, a central regulator of inflammatory responses in endothelial cells. nih.govresearchgate.net
Effects on Cell Proliferation and Apoptosis in Malignant Cell Lines
IRAK-1-4 Inhibitor I has been shown to impede the proliferation of various malignant cell lines. In a study involving ten different malignant T-cell lines, the inhibitor significantly impaired the proliferation of eight of them in a concentration-dependent manner. nih.gov Similarly, in hepatocellular carcinoma (HCC) cell lines, the inhibitor impeded proliferation and migration. oncotarget.com Treatment of the SMMU-7721 HCC cell line with the inhibitor led to a decrease in the percentage of cells in the S phase of the cell cycle and induced apoptosis. researchgate.net
In contrast to its effects on proliferation, the inhibitor had little effect on inducing cell death when used as a single agent in T-cell acute lymphoblastic leukemia (T-ALL) cells. nih.gov However, in several breast cancer cell lines (MCF-7, BT-20, BT-549, and MB-468), the combination of the IRAK inhibitor with methotrexate significantly increased the number of apoptotic cells. nih.gov This suggests that while it can directly inhibit growth and induce apoptosis in some cancers, its primary role in others may be to sensitize them to other cytotoxic agents. nih.govnih.gov
Table 2: Proliferative and Apoptotic Effects of IRAK-1-4 Inhibitor I on Malignant Cells
| Cell Line Type | Finding | Reference |
|---|---|---|
| T-cell acute lymphoblastic leukemia (T-ALL) | Impaired proliferation in 8 of 10 cell lines. nih.gov | nih.gov |
| Hepatocellular Carcinoma (HCC) | Impeded proliferation and migration; induced apoptosis. oncotarget.comresearchgate.net | oncotarget.comresearchgate.net |
| Breast Cancer (BC) | Induced apoptosis when combined with methotrexate. nih.gov | nih.gov |
| MyD88-mutant ABC-DLBCL | Synergistic cell killing when combined with ibrutinib (B1684441). oncotarget.com | oncotarget.com |
| Melanoma | Enhanced cell killing when combined with chemotherapeutic agents. oncotarget.com | oncotarget.com |
Modulation of Chemotherapy Sensitivity in Cancer Cell Lines
A significant finding in preclinical studies is the ability of IRAK-1-4 Inhibitor I to enhance the efficacy of conventional chemotherapies. nih.govnih.gov In T-ALL cells, combining the inhibitor with agents like vincristine (B1662923) or ABT-737 markedly enhanced their cytotoxic effects. nih.gov This sensitization is linked to the inhibitor's ability to reduce the stability of MCL1, an anti-apoptotic protein that contributes to chemoresistance. nih.gov
Similar sensitizing effects were observed in breast cancer. The inhibitor was found to increase the chemosensitivity of four different breast cancer cell lines to methotrexate, with the most significant effect seen in the MB-468 cell line. nih.gov It also sensitized breast cancer cells to topotecan. biointerfaceresearch.com In triple-negative breast cancer (TNBC) cell lines, co-administration of the inhibitor restored sensitivity to low doses of paclitaxel (B517696), inducing massive apoptosis. oncotarget.com Furthermore, in hepatocellular carcinoma, inhibiting IRAK1 sensitized cells to doxorubicin and sorafenib. aacrjournals.org
In Vivo Animal Models
Models of Inflammatory and Autoimmune Diseases
The anti-inflammatory properties of IRAK-1-4 Inhibitor I observed in vitro have been validated in animal models of autoimmune disease. In the B6.lpr mouse model of systemic lupus erythematosus (SLE), a disease in which IRAK1 is overexpressed, treatment with the inhibitor significantly mitigated the inflammatory response and reduced renal injury. oncotarget.com
In a rat model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, an IRAK4 inhibitor protected the animals from the disease. cornell.edu While not specifically IRAK-1-4 Inhibitor I, this study supports the therapeutic rationale of targeting the IRAK pathway in autoimmune arthritis. cornell.edu Similarly, in murine models of lupus, an IRAK4 inhibitor reduced circulating autoantibody levels. cornell.edu These studies collectively suggest that inhibiting IRAK1 and IRAK4 activity is a viable strategy for treating inflammatory and autoimmune conditions. oncotarget.comcornell.edunih.gov
Models of Hematologic Malignancies
IRAK1 is frequently overexpressed and hyperactivated in myelodysplastic syndromes (MDS). nih.govresearchgate.net Pharmacological inhibition of IRAK1 has shown significant therapeutic potential in preclinical MDS models. In a xenograft model using the human MDS-derived cell line MDSL, treatment with an IRAK-1/4 inhibitor delayed the onset of the MDS-like disease and conferred a significant survival benefit. nih.gov Mice treated with the inhibitor maintained higher hematocrit and hemoglobin levels and showed reduced human graft in the peripheral blood. nih.gov
The inhibitor was found to be selectively detrimental to MDS cells while sparing normal CD34+ cells. nih.govfrontiersin.org Mechanistically, the this compound was shown to block TRAF6 and NF-κB activation, leading to impaired expansion, reduced progenitor function, and increased apoptosis in MDS cells. nih.govresearchgate.net These findings implicate IRAK1 as a promising drugable target for MDS. nih.gov
Table 6: Efficacy of IRAK-1/4 Inhibition in an MDS Xenograft Model
Acute Myeloid Leukemia (AML) Xenograft Models
Preclinical studies employing xenograft models of Acute Myeloid Leukemia (AML) have provided significant evidence for the therapeutic potential of dual IRAK-1 and IRAK-4 inhibition. In these models, which involve the transplantation of human AML cell lines into immunodeficient mice, IRAK-1-4 Inhibitor I has demonstrated notable anti-leukemic activity. Genetic suppression of IRAK1 in primary AML samples and subsequent xenograft models has been shown to cause a substantial decrease in the leukemia burden. mdpi.com
Research has highlighted that cotargeting both IRAK1 and IRAK4 is necessary to effectively suppress leukemic stem/progenitor cell (LSPC) function and promote differentiation, which is a more effective therapeutic strategy than targeting either kinase alone. In xenograft studies, dual IRAK1/4 inhibitors have led to a significant suppression of LSPCs derived from both MDS/AML cell lines and patient samples. This dual inhibition strategy is crucial as it appears to overcome compensatory signaling pathways that limit the efficacy of single-kinase inhibitors.
Specifically, in a xenograft model using the MLL-rearranged AML cell line MOLM-13, treatment with a dual IRAK1/4/FLT3 inhibitor resulted in the elimination of adaptively resistant AML cells and showed superior efficacy compared to standard FLT3-targeted therapies. Furthermore, IRAK1 inhibition has been observed to reduce leukemic burden across a diverse range of AML cell lines and primary patient samples in vivo.
| Cell Line | Model Type | Key Outcomes |
| Primary AML cells | Xenograft | Substantial decrease in leukemia burden |
| MDS/AML cell lines | Xenograft | Significant suppression of leukemic stem/progenitor cells |
| Patient-derived samples | Xenograft | Significant suppression of leukemic stem/progenitor cells |
| MLL-rearranged AML cells | Xenograft | Delayed disease progression, improved survival |
B-cell Lymphoma Models
The efficacy of IRAK-1-4 Inhibitor I has been extensively studied in preclinical models of B-cell lymphomas, particularly the Activated B-cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), which frequently harbors activating mutations in the MYD88 gene. These mutations lead to constitutive activation of the IRAK signaling pathway, making it a prime therapeutic target.
In xenograft models using MYD88-mutated ABC-DLBCL cell lines, IRAK-1/4 inhibitors have demonstrated the ability to suppress tumor growth. Treatment with an this compound was shown to be cytotoxic to ABC-DLBCL cell lines. The mechanism of action involves the inhibition of the NF-κB signaling pathway, which is critical for the survival of these cancer cells. Studies have shown that an this compound decreased nuclear NF-κB staining and the phosphorylation of key downstream signaling molecules.
Furthermore, in a xenograft model of ABC DLBCL, an IRAK-4 inhibitor, ND-2158, led to decreased tumor growth and significantly reduced the phosphorylation of IRAK-4 within the tumors. Another IRAK-4 inhibitor, emavusertib, demonstrated a 68% improvement in median survival in a mouse model using the OCI-LY3 ABC DLBCL cell line. These findings underscore the dependence of MYD88-mutant B-cell lymphomas on the IRAK signaling pathway and the potential of IRAK-1-4 inhibitors in treating these malignancies.
| Cell Line/Model | Model Type | Key Outcomes |
| ABC-DLBCL cell lines | Xenograft | Cytotoxicity, suppression of tumor growth |
| MYD88 L265P ABC-DLBCL cell lines | Xenograft | Decreased nuclear NF-κB, synergy with ibrutinib |
| OCI-LY3 | Xenograft | 68% improvement in median survival |
Observed Therapeutic Outcomes
The administration of IRAK-1-4 Inhibitor I in various preclinical models has resulted in a range of positive therapeutic outcomes, directly linked to its mechanism of action.
Cytokine Reduction: A key outcome of IRAK-1/4 inhibition is the suppression of pro-inflammatory cytokine production. In models of inflammation and cancer, treatment has been shown to reduce levels of key cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β). mdpi.comascopubs.org This is a direct result of blocking the TLR/IL-1R signaling pathways that are dependent on IRAK-1 and IRAK-4. For instance, the IRAK inhibitor pacritinib has been shown to have inhibitory effects on IL-6, TNF, and IL-1β. mdpi.com In LPS-stimulated human THP-1 macrophages, a potent IRAK-1 inhibitor suppressed the production and secretion of IL-8, IL-1β, TNF-α, and IL-6. acs.org
Lesion Size Reduction: In cancer xenograft models, a primary therapeutic outcome is the reduction of tumor volume. Treatment with an this compound has been shown to impede the growth of hepatocellular carcinoma (HCC) xenograft tumors. researchgate.net Similarly, in animal models of non-cancerous inflammatory conditions, such as DSS-induced colitis, an this compound significantly reduced intestinal injury and inflammation. nih.gov In a rat model of carotid balloon injury, the inhibitor also effectively attenuated neointimal formation, a key process in restenosis. semanticscholar.org
Survival Prolongation: A critical measure of efficacy in preclinical cancer studies is the extension of survival. In models of MLL-rearranged AML, IRAK inhibitors have been shown to delay disease progression and improve survival. For hematologic malignancies, combining an this compound with a Bcl-2 inhibitor has been found to reduce tumor burden and prolong survival.
Differentiation Induction: In hematologic malignancies like AML and Myelodysplastic Syndromes (MDS), a key therapeutic goal is to induce malignant cells to differentiate into mature, non-proliferating cells. Studies have revealed that inhibiting IRAK-4 alone can lead to compensatory signaling by its paralog, IRAK1. Consequently, the dual inhibition of both IRAK1 and IRAK4 is required to suppress the function of leukemic stem and progenitor cells and effectively induce their differentiation. This effect is observed through the increased expression of myeloid differentiation markers such as CD11b. nih.gov
| Therapeutic Outcome | Disease Model(s) | Specific Findings |
| Cytokine Reduction | Inflammation, Macrophage models | Decreased production of IL-1β, IL-6, IL-8, and TNF-α. mdpi.comascopubs.orgacs.org |
| Lesion Size Reduction | HCC Xenografts, Colitis, Vascular Injury | Impeded tumor growth, reduced intestinal injury, attenuated neointimal formation. researchgate.netnih.govsemanticscholar.org |
| Survival Prolongation | MLL-rearranged AML | Delayed disease progression and improved survival. |
| Differentiation Induction | MDS/AML models | Dual inhibition of IRAK1 and IRAK4 was necessary to induce differentiation of leukemic cells. |
Clinical Translation and Development of Irak 1 4 Inhibitor I
Early Phase Clinical Trials
Early phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary activity of IRAK-1-4 inhibitors in both healthy volunteers and patient populations. rigel.comrigel.com
Phase 1 Studies in Healthy Volunteers (e.g., R835, R289)
Phase 1 studies involving IRAK1/4 inhibitors like R835 and R289 have been completed in healthy volunteers. rigel.com These studies aimed to characterize the pharmacokinetic and pharmacodynamic profiles and establish proof-of-mechanism. rigel.comresearchgate.netbmj.com A first-in-human Phase 1 study of R835 was a randomized, placebo-controlled, double-blind trial in healthy subjects. bmj.comrigel.com Phase 1 clinical studies of R289 in healthy volunteers have also been completed. rigel.com
Pharmacodynamic (PD) endpoints in these studies included the assessment of the compound's effect on inflammatory cytokine production. rigel.comresearchgate.netbmj.com
Proof-of-mechanism for IRAK1/4 inhibitors has been established through their ability to inhibit inflammatory cytokine production. rigel.comresearchgate.netrigel.com In a lipopolysaccharide (LPS) challenge test conducted as part of a Phase 1 study of R835 in healthy volunteers, R835 profoundly inhibited the acute release of several cytokines, including TNF-α, IL-6, IL-8, MIP1α, and MIP1β. researchgate.netbmj.comrigel.com This finding mirrored preclinical data and demonstrated that R835 could suppress inflammatory cytokine production in humans in response to TLR4 signaling. researchgate.netrigel.com This inhibition of LPS-induced cytokine release in healthy volunteers supports the on-target biologic effect of the drug. ashpublications.orgresearchgate.net
Phase 1b Studies in Patient Populations
An open-label, multicenter Phase 1b study (NCT05308264) is evaluating R289 in patients with relapsed/refractory lower-risk myelodysplastic syndromes (LR-MDS). ashpublications.orgashpublications.orgrigel.comuci.edumdanderson.orgrigel.com This study aims to determine the tolerability and preliminary efficacy of R289 in this patient population. ashpublications.orgnih.gov
The Phase 1b study of R289 in LR-MDS utilizes an open-label, single-arm, multicenter design. ashpublications.orgashpublications.org The study includes a dose escalation phase followed by a dose expansion phase. ashpublications.orgnih.gov Eligible patients are 18 years of age or older with a definitive diagnosis of LR-MDS (IPSS-R ≤ 3.5 and ≤ 5% bone marrow blasts) who are relapsed/refractory/resistant, intolerant, or have an inadequate response to prior therapies. ashpublications.orgashpublications.orguci.edupostersessiononline.eu This includes patients who have received prior treatments such as erythropoietin-stimulating agents (ESAs), luspatercept, or hypomethylating agents (HMAs). uci.edu Patients with del(5q) must have failed prior lenalidomide (B1683929) therapy. uci.edupostersessiononline.eu Enrollment criteria also specify a required Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 2 and adequate organ function. uci.edu
Preliminary efficacy is a key secondary endpoint in the Phase 1b study of R289 in LR-MDS. ashpublications.orgrigel.comrigel.comnih.gov Initial results from the dose escalation phase have provided preliminary efficacy data. ashpublications.orgresearchgate.net As of a data cutoff date of July 15, 2024, 19 patients were enrolled, with a median age of 76 and a median of 4 prior therapies. ashpublications.orgresearchgate.net The majority of patients (79%) had a high transfusion burden at baseline. ashpublications.orgresearchgate.net
Fourteen of the 19 patients were evaluable for efficacy at the data cutoff. ashpublications.orgresearchgate.net No responses were observed at the lowest dose level (250 mg QD). ashpublications.orgresearchgate.net Preliminary efficacy data suggested an on-target biologic drug effect. ashpublications.orgresearchgate.net Red blood cell transfusion independence (RBC-TI) for at least 8 weeks was achieved by three patients: one patient at the 500 mg QD dose and two patients at the 750 mg QD dose. ashpublications.orgresearchgate.netcancernetwork.comprnewswire.com The median duration of RBC-TI was 29 weeks (range 12.4-35.9 weeks). ashpublications.orgresearchgate.net Two patients with high transfusion burden achieved RBC-TI for over 24 weeks. ashpublications.orgresearchgate.netcancernetwork.com Hematologic improvement-erythroid (HI-E) responses, assessed per IWG 2018 criteria, were also evaluated. ashpublications.orgresearchgate.netpostersessiononline.eu RBC-TI/HI-E responses occurred in 36% of patients receiving R289 doses ≥ 500 mg QD. ashpublications.orgresearchgate.net Among evaluable transfusion-dependent patients receiving doses ≥ 500 mg QD, hematologic responses occurred in 40%. cancernetwork.comprnewswire.com
Table 1: Preliminary Efficacy Results from R289 Phase 1b Study (as of July 15, 2024 Data Cutoff)
| Efficacy Endpoint | Dose Level (QD) | Number of Evaluable Patients | Number of Responders | Response Rate (%) |
| RBC-TI ≥ 8 weeks | 500 mg | 6 | 1 | 17 |
| RBC-TI ≥ 8 weeks | 750 mg | 5 | 2 | 40 |
| RBC-TI/HI-E Responses (≥ 500 mg) | ≥ 500 mg | 14 | 5 | 36 |
| Hematologic Responses (TD Patients ≥ 500 mg) | ≥ 500 mg | 10 | 4 | 40 |
Further evaluation of different dosing regimens is ongoing, and an expansion cohort is planned to confirm a recommended Phase 2 dose. ashpublications.orgresearchgate.net
Hematologic Responses and Transfusion Independence in MDS
Investigations into IRAK-1-4 Inhibitor I, particularly the compound R289, have included assessment of hematologic responses and the achievement of transfusion independence in patients with MDS. Initial results from a Phase 1b study of R289 in patients with relapsed/refractory lower-risk MDS have provided data on these endpoints. ashpublications.orgcancernetwork.comresearchgate.net In this study, among evaluable patients with transfusion dependence receiving doses of at least 500 mg once daily, treatment with R289 produced hematologic responses in a notable proportion. cancernetwork.com Specifically, 40% (4 out of 10) of these patients demonstrated hematologic responses. cancernetwork.com
A key measure of efficacy in transfusion-dependent MDS patients is the achievement of red blood cell (RBC) transfusion independence. In the Phase 1b study of R289, three patients achieved RBC-transfusion independence for 8 weeks or longer. ashpublications.orgcancernetwork.comresearchgate.net This included one patient at the 500 mg dose level and two patients treated with the 750 mg dose. ashpublications.orgcancernetwork.comresearchgate.net Furthermore, two patients with a high transfusion burden achieved RBC transfusion independence for 24 weeks or longer. ashpublications.orgcancernetwork.comresearchgate.net The median duration of RBC-transfusion independence observed in this cohort was 29 weeks, with a range of 12.7 to 51.9 weeks. ashpublications.orgcancernetwork.comresearchgate.net These preliminary data suggest that IRAK-1-4 inhibition may contribute to meaningful hematologic improvements and reduce the need for transfusions in this patient population. ashpublications.orgcancernetwork.comresearchgate.net
| Response Type | Number of Evaluable Transfusion-Dependent Patients (≥500 mg QD) | Number of Patients with Response | Percentage of Patients with Response |
| Hematologic Response | 10 | 4 | 40% |
| RBC-Transfusion Independence (≥8 weeks) | Not specified for this subset | 3 | N/A |
| RBC-Transfusion Independence (≥24 weeks, High Transfusion Burden) | Not specified for this subset | 2 | N/A |
Data based on initial results from a Phase 1b study of R289 in relapsed/refractory lower-risk MDS. ashpublications.orgcancernetwork.comresearchgate.net
Therapeutic Indications Under Investigation
IRAK-1-4 Inhibitor I and related dual IRAK1/4 inhibitors are currently under investigation for their therapeutic potential in several hematologic malignancies, primarily Myelodysplastic Syndromes and Acute Myeloid Leukemia. rigel.comcancernetwork.comwikipedia.orgacs.orgnih.govfrontiersin.orgashpublications.org
Myelodysplastic Syndromes (MDS)
Myelodysplastic Syndromes are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and an increased risk of transformation to AML. nih.gov Dysregulation of immune and inflammatory pathways is significantly implicated in MDS pathogenesis. ashpublications.orgresearchgate.net IRAK1 and IRAK4 are overexpressed and hyperactivated in MDS, suggesting they are relevant molecular targets. nih.govresearchgate.net
Lower-Risk MDS with Relapsed/Refractory Disease
A specific area of focus for IRAK-1-4 inhibition is in lower-risk MDS patients who have relapsed or are refractory to prior therapies. rigel.comashpublications.orgmdpi.comrigel.com These patients often experience persistent cytopenias, particularly anemia, leading to transfusion dependence. rigel.comashpublications.orgashpublications.org The ongoing Phase 1b study of R289 is specifically evaluating its activity in this population. rigel.comashpublications.orgashpublications.orgrigel.commdanderson.org Eligibility criteria for this trial include patients with relapsed/refractory lower-risk MDS (very low, low, or intermediate-risk per IPSS-R) who have symptomatic anemia and transfusion dependence or symptomatic anemia without recent transfusions. ashpublications.orgresearchgate.net The study is assessing preliminary efficacy in these heavily pretreated patients. ashpublications.orgresearchgate.net
Role in Addressing Pro-inflammatory Bone Marrow Environment
Chronic stimulation of IL-1R and TLR pathways in myeloid progenitors is believed to foster a pro-inflammatory bone marrow environment in lower-risk MDS. rigel.comnih.govashpublications.orgascopubs.org This inflammation contributes to persistent cytopenias and ineffective hematopoiesis. rigel.comnih.govashpublications.orgascopubs.org IRAK1 and IRAK4 are critical kinases downstream of these receptors, promoting the production of proinflammatory cytokines and driving inflammation and cell death in the bone marrow. nih.govashpublications.orgascopubs.org By inhibiting IRAK1/4, compounds like IRAK-1-4 Inhibitor I (R835/R289) aim to reduce this inflammation and cell death, potentially allowing for the restoration of normal hematopoiesis. nih.govashpublications.orgascopubs.org Preclinical studies with R835 have shown its ability to block TLR4 and IL-1R-dependent systemic cytokine release. rigel.comashpublications.orgnih.govashpublications.orgtargetedonc.com
Acute Myeloid Leukemia (AML)
IRAK1 and IRAK4 have also been implicated in the pathogenesis and progression of Acute Myeloid Leukemia, an aggressive blood cancer. nih.govfrontiersin.orgashpublications.orgnih.gov IRAK1 is often overexpressed in AML and may provide a survival signal to AML cells. researchgate.netnih.gov Inhibition of IRAK1 has shown a reduction in leukemia burden in preclinical models. nih.gov Dual IRAK1/IRAK4 inhibitors are being investigated in AML based on findings that co-targeting both kinases may be necessary for maximal therapeutic efficacy and to suppress leukemic stem/progenitor cell function. ashpublications.orgashpublications.org
Addressing Adaptive Treatment Resistance
Adaptive resistance is a significant challenge in AML therapy, where cancer cells develop alternative survival pathways in response to targeted treatments. acs.orgcancernetwork.comnih.govashpublications.org Research has identified that activation of innate immune stress response pathways, particularly via the IRAK1/4 complex, contributes to adaptive resistance in FLT3-mutant AML cells treated with FLT3 inhibitors. acs.orgcancernetwork.comnih.govashpublications.org This compensatory signaling through IRAK1 and IRAK4 can be upregulated when the FLT3 pathway is blocked, re-establishing downstream signaling like Ras/MAPK and NF-κB, which promotes continued cancer cell growth. acs.orgcancernetwork.comnih.gov Compounds that simultaneously inhibit FLT3 and IRAK1/4 kinases have been developed to overcome this adaptive resistance mechanism. acs.orgnih.govashpublications.org Preclinical studies with such multikinase inhibitors have demonstrated superior efficacy in eliminating adaptively resistant AML cells compared to selective FLT3 inhibitors. acs.orgnih.govashpublications.org Targeting IRAK1/4 is hypothesized to provide durable inhibition of these bypass signaling cascades, preventing adaptive resistance and potentially enhancing the clinical efficacy of AML treatment. acs.orgcancernetwork.comnih.govashpublications.org
Synergy with Other Targeted Therapies (e.g., FLT3 inhibitors, BTK inhibitors)
Preclinical studies have indicated that IRAK4 inhibition can exhibit anti-cancer effects and synergize with existing treatments, including FLT3 inhibitors and BTK inhibitors frontiersin.org. This synergy has been observed in preclinical models, suggesting a potential strategy to overcome adaptive treatment resistance and potentially enhance anti-tumor T-cell immunity frontiersin.org.
In B-cell malignancies, inhibition of both IRAK4 and BTK pathways has shown synergistic effects in preclinical studies frontiersin.org. This is relevant because parallel IRAK signaling and BCR-BTK signaling pathways independently activate NF-κB, contributing to excessive B-cell proliferation frontiersin.org. For instance, in MYD88-mutated B-cell lymphoma cells, the dual IRAK1/4 inhibitor JH-X-119-01 demonstrated synergistic tumor cell-killing effects when co-treated with the BTK inhibitor ibrutinib (B1684441) mdpi.com.
Furthermore, studies in FLT3-ITD Acute Myeloid Leukemia (AML) cells have shown synergy between FLT3 inhibition and IRAK1/4 inhibition in inhibiting cell growth both in vitro and in vivo harvard.edu. Recent research suggests that adaptive resistance to FLT3 inhibitors may be mediated by the activation of innate immune stress response pathways, including increased expression of TLRs and activation of IRAK1/4 harvard.edu. This highlights a rationale for combining IRAK inhibition with FLT3 inhibitors to potentially overcome such resistance harvard.edu.
Data from preclinical studies illustrate the synergistic potential:
| Inhibitor Combination | Disease Model | Observed Effect | Reference |
| IRAK4 inhibitor + BTK inhibitor | B-cell lymphoma | Synergistic tumor cell-killing effects | frontiersin.orgmdpi.com |
| IRAK1/4 inhibitor + FLT3 inhibitor | FLT3-ITD AML | Synergy in cell growth inhibition (in vitro/vivo) | harvard.edu |
| IRAK1 inhibitor + BCL2 inhibitor | MDS/AML, T-ALL | Synergistic reduction in cell expansion/viability | nih.gov |
Autoimmune and Inflammatory Diseases
Suppression of TLR and IL-1R signaling through the inhibition of IRAK1/4 kinases is considered a promising therapeutic approach for the treatment of inflammatory and autoimmune diseases bmj.combmj.com. Dysregulation of these pathways is implicated in numerous pathophysiologies, including inflammatory conditions bmj.comoncotarget.com. Preclinical studies using IRAK1/4 inhibitors have demonstrated activity in various animal models of inflammatory disease rigel.com.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease where dysregulation of IRAK1/4 signaling can contribute to joint inflammation bmj.com. IRAK1/4 are considered promising therapeutic targets for rheumatic diseases bmj.com. Preclinical studies have investigated the efficacy of IRAK1/4 inhibition in models of arthritis bmj.compatsnap.com. For example, the IRAK1/4 inhibitor R835 showed significant inhibition of knee edema and pain in a rat model of gouty arthritis and prevented the onset and progression of collagen-induced arthritis (CIA) in rats by reducing inflammation and joint damage patsnap.com. In vitro studies have also shown that R835 blocked proinflammatory cytokine production in human cells in response to TLR, IL-1R, and NLRP3 inflammasome activation bmj.compatsnap.com.
Systemic Lupus Erythematosus
Systemic Lupus Erythematosus (SLE) is a systemic autoimmune disease where immune complexes containing self-derived nucleic acids can trigger the synthesis of proinflammatory cytokines via TLR/IL-1R pathways involving IRAK1/4 researchgate.netnih.gov. Inhibition of IRAK1/4 signaling is being explored as a potential treatment for SLE bmj.comrigel.com. Preclinical studies in lupus models have shown that IRAK1/4 inhibitors can prevent disease onset and progression bmj.com. Research indicates that while IRAK1/4 kinase activity is essential for human plasmacytoid dendritic cell (pDC) activation, its requirement may differ in other immune cell types nih.gov. An IRAK1/4 kinase inhibitor abrogated TLR7/9-induced IFN-α responses in human pDCs, but other human immune cell populations activated via TLR7/9 or IL-1R were refractory to IRAK4 kinase inhibition nih.gov. Studies using serum from SLE patients have shown that while the serum activates pDCs and B cells, IRAK1/4 kinase inhibition primarily affects the pDC response, highlighting differential requirements across human immune cells nih.gov.
Psoriasis
Psoriasis is an inflammatory skin disease where inhibition of IRAK signaling holds potential therapeutic benefit bioworld.com. This is because psoriasis is driven by pathways involving IL-23 and IL-17 bioworld.com. Preclinical studies evaluating IRAK1/4 inhibition in models of skin inflammation have been conducted kddf.orgnih.gov. For instance, a skin-penetrant IRAK-1/4 inhibitor, R-209, showed promise for topical application in psoriasis bioworld.com. In an imiquimod-induced psoriatic mouse model, R-209 significantly reduced swelling and displayed superior efficacy compared to an oral this compound (R-835) in reducing cumulative ear scores bioworld.com. In vitro tests with R-209 in human skin biopsy samples effectively inhibited cytokine release upon LPS stimulation bioworld.com.
Here is a summary of preclinical findings in inflammatory disease models:
| Disease Model | Compound (if specified) | Key Findings | Reference |
| Gouty Arthritis (rat model) | R835 | Significant inhibition of knee edema and pain. | patsnap.com |
| Collagen-Induced Arthritis (rat model) | R835 | Prevented disease onset and progression, reduced inflammation and joint damage. | patsnap.com |
| Lupus models (rodent) | R835 | Prevented disease onset and progression. | bmj.com |
| Imiquimod-induced psoriasis (mouse model) | R-209 | Significantly reduced swelling, superior efficacy in reducing cumulative ear scores compared to R-835. | bioworld.com |
| Colitis (mouse model) | IRAK1/4 Inhibitor I | Significantly relieved symptoms, alleviated intestinal pathological damage, reduced inflammatory factors. | bjbms.orgresearchgate.net |
Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD) is another condition where the TLR4/NF-κB pathway is implicated in its development, with IRAK1/4 playing a positive regulatory role bjbms.org. IRAK1/4 inhibitors are being investigated for their potential in treating IBD rigel.combjbms.orgmdpi.com. Preclinical studies using IRAK1/4 Inhibitor I in a mouse model of experimental colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) have shown promising results bjbms.orgresearchgate.net. IRAK1/4 Inhibitor I significantly relieved colitis symptoms in mice, reduced intestinal pathological damage, decreased the levels of inflammatory factors, and lowered intestinal permeability, thereby protecting intestinal barrier function bjbms.orgresearchgate.net. Specifically, in the DSS-induced colitis model, IRAK1/4 inhibition significantly reduced the disease activity index (DAI) and normalized food and water intake and body weight mdpi.com. It also restored intestinal damage and reduced inflammatory cytokine expression by blocking the IRAK4 signaling pathway mdpi.com.
Data on the effect of IRAK1/4 inhibition on inflammatory factors in a mouse colitis model:
| Inflammatory Factor | DSS Group (vs. Control) | IRAK1/4 Inhibitor Group (vs. DSS Group) | Reference |
| IL-1β | Significantly increased | Dramatically reduced | researchgate.net |
| IL-6 | Significantly increased | Dramatically reduced | researchgate.net |
| TNF-α | Significantly increased | Dramatically reduced | researchgate.net |
| IFN-γ | Significantly increased | Dramatically reduced | researchgate.net |
| IL-10 | Decreased | Boosted levels | researchgate.net |
Other Potential Therapeutic Areas (e.g., Breast Cancer, Dry Eye Disease)
Beyond autoimmune and inflammatory diseases, IRAK1/4 inhibition is being explored in other potential therapeutic areas, including certain types of cancer frontiersin.orgmdpi.commdpi.com.
In breast cancer, IRAK1 has been identified as a factor associated with drug resistance to chemotherapy ijmcmed.org. Studies have investigated the effect of IRAK1/4 inhibitors on breast cancer cells ijmcmed.orgaacrjournals.orgresearchgate.net. Treatment with IRAK1/4 inhibitor has been shown to increase the chemosensitivity of breast cancer cell lines to agents like methotrexate (B535133) (MTX) ijmcmed.org. This effect was observed across several breast cancer cell lines, with a notable impact on reducing the IC50 of MTX ijmcmed.org. Concomitant use of IRAK1/4 inhibitor with chemotherapeutic agents like methotrexate and topotecan (B1662842) has been shown to reduce the expression of inflammatory cytokines (IL-1β, IFN-γ, TNF-α, and IL-6) in breast cancer cell lines researchgate.net. Preclinical studies in breast cancer cell lines and zebrafish xenografts have also shown that treatment with IRAK1/4 inhibitor delayed breast cancer migration and growth aacrjournals.org. Inhibition of IRAK4 specifically has been shown to reduce breast cancer growth and migration in vitro and in vivo in zebrafish models aacrjournals.org.
Data on the effect of IRAK1/4 inhibitor on inflammatory cytokine expression in breast cancer cells with concomitant chemotherapy:
| Cytokine | Effect of IRAK1/4 Inhibitor + Chemotherapy (vs. Controls) | Cell Lines Tested | Reference |
| IL-1β | Reduced expression | BT-20, BT-549, MB-468 | researchgate.net |
| IL-6 | Reduced expression | BT-20, BT-549, MB-468 | researchgate.net |
| TNF-α | Reduced expression | BT-20, BT-549, MB-468 | researchgate.net |
| IFN-γ | Reduced expression | BT-20, BT-549, MB-468 | researchgate.net |
Mechanism in Chemotherapy Resistance Reversal
IRAK-1-4 Inhibitor I is a small molecule inhibitor targeting Interleukin-1 receptor-associated kinase 1 (IRAK1) and IRAK4, with reported IC50 values of 0.3 μM and 0.2 μM, respectively tocris.commedchemexpress.com. Research indicates that IRAK signaling plays a significant role in the development of adaptive resistance in various malignancies, including hematologic cancers and some solid tumors nih.gov. The activation of IRAK1 is considered a key factor contributing to acquired chemotherapy resistance ijmcmed.orgbiointerfaceresearch.com. Elevated levels of IRAK1 and IRAK4 have been observed in many cancers resistant to chemotherapy, underscoring their involvement in drug resistance mechanisms ijmcmed.org.
The mechanism by which IRAK-1-4 inhibition reverses chemotherapy resistance is multifaceted and involves modulating key signaling pathways and anti-apoptotic proteins. One significant pathway is the Toll-like receptor (TLR)/Interleukin-1 receptor (IL-1R) signaling cascade, which converges on the IRAK kinases nih.govjci.orgoncotarget.com. This pathway can drive the activation of NF-κB, a transcription factor frequently implicated in chemoresistance across various cancer types biointerfaceresearch.comjci.org. IRAK1, upon hyperphosphorylation by IRAK4, forms a complex that leads to the activation of NF-κB and MAPK pathways mdpi.com. IRAK1 is also reported to contribute to chemotherapy resistance through NF-κB activation, which subsequently upregulates the expression of P-glycoprotein (P-gp), a drug efflux transporter that reduces intracellular drug concentrations and diminishes chemotherapy efficacy mdpi.com. This mechanism is particularly relevant in AML patients, where IRAK1 overexpression is linked to anthracycline resistance mdpi.com. While some studies suggest IRAK inhibition might affect ABC transporters like BCRP, research with IRAK-1-4 Inhibitor I in breast cancer cell lines showed increased chemosensitivity without affecting BCRP mRNA expression, suggesting other regulatory signaling pathways are involved ijmcmed.orgresearchgate.net.
Another mechanism involves the anti-apoptotic protein myeloid cell leukemia 1 (MCL1). Studies in T-cell acute lymphoblastic leukemia (T-ALL) have shown that IRAK1/4 promotes T-ALL proliferation and survival via TRAF6-dependent stabilization of MCL1 aacrjournals.org. Inhibition of IRAK1/4 activity using a selective small-molecule inhibitor led to the destabilization of MCL1, decreasing T-ALL cell survival and enhancing sensitivity to chemotherapy agents like vincristine (B1662923) and the BCL2 inhibitor ABT-737 aacrjournals.org. Combined treatment with the IRAK1/4 inhibitor and ABT-737 or vincristine synergistically reduced tumor burden and prolonged survival in mouse models aacrjournals.org. Overexpression of MCL1 was found to reverse the therapeutic benefits of combined IRAK1/4 inhibitor and ABT-737 treatment aacrjournals.org.
Furthermore, IRAK1/4 inhibition has demonstrated adjunctive therapeutic benefit in preclinical models of various cancers by overcoming adaptive resistance. For instance, in FLT3-ITD mutant AML cell lines, activation of IRAK-mediated innate immune signaling was identified as a mechanism of acute adaptation to FLT3 inhibition nih.gov. A novel IRAK1/IRAK4/FLT3 tri-selective inhibitor eradicated adaptively resistant AML clones in preclinical models nih.gov. In head and neck squamous cell carcinoma (HNSCC), acquired chemo-resistance to TPF treatment (docetaxel, cisplatin, and 5-FU) was associated with overexpression and phosphorylation of IRAK1 and IRAK4 nih.gov. Pharmacological inhibition of IRAK-1 and -4 had a cytostatic effect on chemo-resistant HNSCC cells and re-sensitized them to chemotherapy, also decreasing pro-oncogenic effects nih.gov. Similarly, in breast cancer, paclitaxel (B517696) treatment was found to increase IRAK1 phosphorylation, leading to acquired resistance; sensitivity to low doses of paclitaxel was restored by co-administration of IRAK1/4 Inhibitor I, with the combination inducing significant apoptosis involving both NF-κB and p38-MCL-1 signaling pathways oncotarget.com.
Preclinical investigations highlight the potential of IRAK-targeted therapies in overcoming resistance and enhancing the efficacy of existing chemotherapies nih.govfrontiersin.org. The IRAK-1-4 Inhibitor I, by targeting both IRAK1 and IRAK4, interferes with critical signaling nodes that promote cancer cell survival, proliferation, and resistance to apoptosis, thereby contributing to the reversal of chemotherapy resistance.
Selected Research Findings on IRAK-1-4 Inhibitor I and Chemotherapy Resistance
| Cancer Type | Chemotherapy Agent(s) | Observed Effect of IRAK-1-4 Inhibition | Key Mechanism(s) Involved | Source |
| T-ALL | Vincristine, ABT-737 | Enhanced cytotoxic activity, synergistic reduction in tumor burden, prolonged survival | Destabilization of MCL1 via TRAF6 | aacrjournals.org |
| Breast Cancer | Paclitaxel | Restored sensitivity to low doses, induced apoptosis | Modulation of NF-κB and p38-MCL-1 pathways | oncotarget.com |
| Breast Cancer | Methotrexate (MTX) | Increased chemosensitivity, induced apoptosis | Potential involvement of regulatory signaling pathways (not BCRP) | ijmcmed.orgresearchgate.net |
| HNSCC | TPF (Docetaxel, Cisplatin, 5-FU) | Cytostatic effect on resistant cells, re-sensitization, decreased pro-oncogenic effects | Inhibition of amplified IRAK-1 and -4 mediated TLR signaling | nih.gov |
| AML | FLT3 inhibitors | Eradication of adaptively resistant clones | Inhibition of IRAK-mediated innate immune signaling | nih.gov |
Future Directions and Research Gaps
Elucidation of Non-Canonical IRAK1/4 Signaling Pathways
While IRAK1 and IRAK4 are well-established mediators of the canonical Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, emerging research highlights their involvement in non-canonical pathways. Studies have shown that IRAK4 and IRAK1 can jointly inhibit DNA damage-induced cell death independently of TLR/IL-1R signaling. nih.govnih.gov In response to DNA double-strand breaks induced by agents like ionizing radiation, IRAK4 is activated downstream of ATR kinase. nih.govnih.gov This activated IRAK4 then forms a complex with and activates IRAK1, a process requiring the E3 ubiquitin ligase Pellino1 as a structural component. nih.govnih.gov This activation of IRAK1 occurs without the involvement of extracellular signaling, intracellular TLRs, or the MyD88 adaptor protein. nih.govnih.gov Activated IRAK1 subsequently translocates to the nucleus in a Pellino2-dependent manner, where it interacts with the PIDD1 subunit of the pro-apoptotic PIDDosome, interfering with its assembly and promoting cell survival. nih.govnih.gov This non-canonical pathway is also activated by other DNA-damaging agents. nih.gov Further research is needed to fully elucidate the intricacies of these non-canonical pathways and how dual IRAK1/4 inhibitors like IRAK-1-4 Inhibitor I might modulate them, potentially revealing new therapeutic opportunities, particularly in overcoming tumor resistance to conventional therapies. nih.govnih.gov
Investigation of IRAK1/4 Inhibitor I in Combination Therapies
Preclinical studies suggest that IRAK1/4 inhibitors can synergize with other therapeutic agents, particularly in the context of hematologic malignancies. The synergy of IRAK inhibitors with the BTK inhibitor ibrutinib (B1684441) has been affirmed in multiple preclinical studies. nih.govfrontiersin.orgoncotarget.com This is particularly relevant in B-cell lymphomas with MYD88 mutations, where persistent IRAK1 and IRAK4 activity can contribute to resistance to BTK inhibitors. frontiersin.orgdana-farber.org Combining IRAK1/4 inhibitors with BTK inhibitors or other compounds may enhance their effectiveness against cancer. dana-farber.org For instance, in Waldenström's macroglobulinemia cells with the MYD88 L265P mutation, treatment with ibrutinib and an IRAK-4/IRAK-1 inhibitor led to more robust reductions in NF-kB signaling and increased cell death compared to single agents. frontiersin.orgoncotarget.com Similarly, in anaplastic thyroid cancer (ATC) cells, combined treatment with lenvatinib (B1674733) and IRAK1/4 Inhibitor I showed synergistic antiproliferative effects and enhanced the inhibition of ERK phosphorylation compared to lenvatinib alone. nih.gov Further investigation into optimal combination strategies, dosing, and the underlying mechanisms of synergy is a critical future direction.
Biomarker Identification for Patient Selection and Treatment Monitoring
Identifying biomarkers that can predict patient response to IRAK1/4 inhibition is crucial for optimizing treatment strategies and enabling personalized medicine. Research is needed to identify molecular markers that indicate which patients are most likely to benefit from treatment with IRAK-1-4 Inhibitor I or similar compounds. This could involve studying genetic mutations (such as MYD88 mutations or spliceosome mutations like U2AF1 and SF3B1 which can lead to the expression of hypermorphic IRAK4 isoforms) frontiersin.orgresearchgate.netfrontiersin.org, protein expression levels of IRAK1, IRAK4, or downstream signaling molecules, or other relevant biological indicators. frontiersin.orgresearchgate.netfrontiersin.org Furthermore, developing biomarkers for monitoring treatment response and detecting potential resistance mechanisms would be invaluable for guiding clinical management.
Exploration of Novel Formulations or Delivery Methods (e.g., prodrug strategies)
Exploring novel formulations and delivery methods for IRAK-1-4 Inhibitor I could enhance its pharmacokinetic properties, improve bioavailability, reduce potential off-target effects, or enable targeted delivery to specific tissues or cells. Prodrug strategies, where an inactive precursor is converted to the active drug in the body, represent one such approach. For instance, R289 is a prodrug that is converted to the active IRAK1/4 inhibitor R835 in the gastrointestinal tract. nih.gov Research into alternative formulations, such as nanoparticles or other drug delivery systems, could also be beneficial in optimizing the therapeutic index of IRAK1/4 inhibitors.
Further Understanding of IRAK1 Scaffolding Function and Targeted Degradation Strategies
Beyond their kinase activity, IRAK proteins, particularly IRAK1 and IRAK4, also possess scaffolding functions that are critical for the assembly of signaling complexes like the myddosome. nih.govacrabstracts.orgresearchgate.netnih.gov There is growing interest in targeting these scaffolding functions, potentially offering advantages over kinase inhibition alone, especially in contexts where kinase activity is not the sole driver of disease. acrabstracts.orgresearchgate.netacs.orgnih.gov Targeted protein degradation strategies, such as the use of PROTACs (proteolysis-targeting chimeras), are being explored to induce the degradation of IRAK proteins. nih.govdana-farber.orgresearchgate.netacs.orgnih.govmdpi.com Dual degraders of IRAK1 and IRAK4 have shown superior cell killing efficacy over dual enzymatic inhibitors in preclinical studies of certain blood cancers. dana-farber.org Further research is needed to fully understand the distinct roles of IRAK1 scaffolding function and kinase activity in various diseases and to develop and evaluate targeted degradation strategies for IRAK1 and IRAK4, potentially in combination with inhibitors like IRAK-1-4 Inhibitor I.
Q & A
Q. What is the mechanism of action of IRAK-1-4 Inhibitor I in modulating immune and inflammatory pathways?
IRAK-1-4 Inhibitor I selectively inhibits interleukin-1 receptor-associated kinases 1 and 4 (IRAK1/4), which are critical nodes in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling. Mechanistically, it binds to the ATP-binding pocket of IRAK4 (IC₅₀ = 0.2 μM) and IRAK1 (IC₅₀ = 0.3 μM), blocking downstream NF-κB and MAPK pathway activation . For validation, use kinase activity assays with recombinant proteins and monitor phosphorylation status of downstream targets like TRAF6 or IRAK1/4 autophosphorylation .
Q. How can researchers validate target specificity of IRAK-1-4 Inhibitor I in cellular models?
To confirm specificity, perform kinase profiling assays against a panel of 50+ kinases to rule off-target effects. Combine with RNA interference (RNAi) knockdown of IRAK1/4; if inhibitor effects are abolished, specificity is supported. Additionally, use rescue experiments by overexpressing constitutively active IRAK1/4 mutants to reverse inhibitor-induced phenotypes .
Q. What experimental conditions are critical for maintaining IRAK-1-4 Inhibitor I stability in vitro?
The compound is stable as a lyophilized powder at -20°C for 2 years but degrades in solution. Prepare fresh DMSO stock solutions (10 mM), aliquot, and store at -80°C for ≤1 month. Avoid repeated freeze-thaw cycles. In cell culture, use concentrations ≤10 μM to prevent solvent toxicity, and include vehicle controls .
Q. How should researchers determine optimal dosing for IRAK-1-4 Inhibitor I in murine inflammation models?
Start with in vitro IC₅₀ values (0.2–0.3 μM) and extrapolate to in vivo doses using pharmacokinetic modeling. For acute models (e.g., LPS-induced sepsis), administer 5–10 mg/kg intraperitoneally 1 hour pre-challenge. Monitor plasma cytokine levels (IL-6, TNF-α) via ELISA to confirm target engagement .
Advanced Research Questions
Q. How can contradictory data on IRAK-1-4 Inhibitor I efficacy across different disease models be resolved?
Discrepancies often arise from model-specific TLR/IL-1R signaling crosstalk. For example, in autoimmune arthritis models, IRAK4 inhibition may dominate, while in sepsis, IRAK1 compensatory mechanisms may reduce efficacy. Address this by:
Q. What strategies mitigate off-target effects when using IRAK-1-4 Inhibitor I in long-term studies?
Off-target kinase inhibition (e.g., JAK2 or FLT3) can occur at >10 μM. Mitigate this by:
Q. How can researchers design studies to explore synergistic combinations with IRAK-1-4 Inhibitor I?
Apply factorial experimental design to test interactions with JAK/STAT inhibitors (e.g., tofacitinib) or NLRP3 inflammasome blockers. Use Bliss independence or Chou-Talalay synergy indices. Prioritize combinations showing ≥50% enhanced suppression of IL-1β in primary macrophages .
Q. What statistical approaches are recommended for analyzing IRAK-1-4 Inhibitor I time-course data?
For longitudinal studies (e.g., chronic inflammation models), use mixed-effects models to account for inter-subject variability. Apply false discovery rate (FDR) correction for multi-cytokine datasets. Non-linear regression is ideal for dose-response curves .
Q. How can researchers address the limited bioavailability of IRAK-1-4 Inhibitor I in CNS studies?
Modify administration routes (intracerebroventricular injection) or use nanoparticle encapsulation to enhance blood-brain barrier penetration. Validate CNS exposure via LC-MS quantification of inhibitor levels in brain homogenates .
Q. What methodologies validate IRAK-1-4 Inhibitor I’s role in trained immunity studies?
Train monocytes with β-glucan or oxidized LDL, then treat with inhibitor. Assess epigenetic changes (H3K4me3 chromatin marks via ChIP-seq) and metabolic reprogramming (Seahorse assays). Compare cytokine production (IL-6, IL-1β) in trained vs. naïve cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
